Cas no 2171873-33-7 (3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-4,4-difluorobutanoic acid)

3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-4,4-difluorobutanoic acid 化学的及び物理的性質
名前と識別子
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- 3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-4,4-difluorobutanoic acid
- EN300-1563045
- 2171873-33-7
- 3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-4,4-difluorobutanoic acid
-
- インチ: 1S/C23H24F2N2O5/c24-22(25)19(12-21(29)30)27-20(28)10-5-11-26-23(31)32-13-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-4,6-9,18-19,22H,5,10-13H2,(H,26,31)(H,27,28)(H,29,30)
- InChIKey: LMJVPDHRQSCXJH-UHFFFAOYSA-N
- SMILES: FC(C(CC(=O)O)NC(CCCNC(=O)OCC1C2C=CC=CC=2C2C=CC=CC1=2)=O)F
計算された属性
- 精确分子量: 446.16532819g/mol
- 同位素质量: 446.16532819g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 7
- 重原子数量: 32
- 回転可能化学結合数: 11
- 複雑さ: 640
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.1
- トポロジー分子極性表面積: 105Ų
3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-4,4-difluorobutanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1563045-0.25g |
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-4,4-difluorobutanoic acid |
2171873-33-7 | 0.25g |
$3099.0 | 2023-06-04 | ||
Enamine | EN300-1563045-0.05g |
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-4,4-difluorobutanoic acid |
2171873-33-7 | 0.05g |
$2829.0 | 2023-06-04 | ||
Enamine | EN300-1563045-50mg |
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-4,4-difluorobutanoic acid |
2171873-33-7 | 50mg |
$827.0 | 2023-09-24 | ||
Enamine | EN300-1563045-1000mg |
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-4,4-difluorobutanoic acid |
2171873-33-7 | 1000mg |
$986.0 | 2023-09-24 | ||
Enamine | EN300-1563045-2500mg |
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-4,4-difluorobutanoic acid |
2171873-33-7 | 2500mg |
$1931.0 | 2023-09-24 | ||
Enamine | EN300-1563045-10000mg |
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-4,4-difluorobutanoic acid |
2171873-33-7 | 10000mg |
$4236.0 | 2023-09-24 | ||
Enamine | EN300-1563045-10.0g |
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-4,4-difluorobutanoic acid |
2171873-33-7 | 10g |
$14487.0 | 2023-06-04 | ||
Enamine | EN300-1563045-5.0g |
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-4,4-difluorobutanoic acid |
2171873-33-7 | 5g |
$9769.0 | 2023-06-04 | ||
Enamine | EN300-1563045-250mg |
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-4,4-difluorobutanoic acid |
2171873-33-7 | 250mg |
$906.0 | 2023-09-24 | ||
Enamine | EN300-1563045-5000mg |
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-4,4-difluorobutanoic acid |
2171873-33-7 | 5000mg |
$2858.0 | 2023-09-24 |
3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-4,4-difluorobutanoic acid 関連文献
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Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
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Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-4,4-difluorobutanoic acidに関する追加情報
Comprehensive Analysis of 3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-4,4-difluorobutanoic acid (CAS No. 2171873-33-7)
In the rapidly evolving field of pharmaceutical and biochemical research, the compound 3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-4,4-difluorobutanoic acid (CAS No. 2171873-33-7) has garnered significant attention due to its unique structural properties and potential applications. This Fmoc-protected amino acid derivative is widely utilized in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), where it serves as a critical building block for constructing complex peptide sequences. Its difluorobutanoic acid moiety introduces steric and electronic effects that can influence peptide stability and bioactivity, making it a valuable tool for researchers exploring novel therapeutic agents.
The growing interest in peptide-based therapeutics has propelled the demand for specialized amino acid derivatives like 3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-4,4-difluorobutanoic acid. With the rise of personalized medicine and targeted drug delivery systems, researchers are increasingly focusing on modifying peptide structures to enhance their pharmacokinetic properties. The incorporation of fluorinated amino acids, such as this compound, can improve metabolic stability and membrane permeability, addressing common challenges in peptide drug development. Recent studies have highlighted the role of fluorination in reducing enzymatic degradation, a key concern for oral peptide formulations.
From a synthetic chemistry perspective, the Fmoc group in 3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-4,4-difluorobutanoic acid offers orthogonal protection for the amino functionality, enabling selective deprotection under mild basic conditions. This feature is particularly advantageous in automated peptide synthesizers, where efficiency and yield are paramount. The compound’s compatibility with standard SPPS protocols has made it a staple in laboratories working on GPCR-targeting peptides, anticancer peptides, and antimicrobial peptides—all areas of intense research in 2024.
Beyond its applications in peptide synthesis, 3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-4,4-difluorobutanoic acid has shown promise in bioconjugation chemistry. Its carboxylate group can be activated for coupling with biomolecules like antibodies or nanoparticles, facilitating the development of targeted imaging probes and drug conjugates. This aligns with current trends in theranostics, where multifunctional molecules are designed to combine diagnostic and therapeutic capabilities. The compound’s difluoro motif also contributes to 19F NMR signal intensity, making it useful for molecular imaging studies.
Quality control and characterization of CAS No. 2171873-33-7 are critical for ensuring reproducible results in downstream applications. Advanced analytical techniques such as HPLC-MS, NMR spectroscopy, and FT-IR are routinely employed to verify the compound’s purity and structural integrity. Researchers frequently search for "Fmoc-amino acid solubility" and "fluorinated amino acid handling"—topics directly relevant to working with this compound. Proper storage under inert conditions at -20°C is recommended to prevent degradation of the Fmoc protecting group.
The environmental and safety profile of 3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-4,4-difluorobutanoic acid complies with standard laboratory chemical guidelines. While not classified as hazardous, appropriate personal protective equipment (PPE) should be used when handling the powder form to avoid inhalation or contact. Disposal should follow institutional protocols for organic fluorine compounds, reflecting the growing emphasis on green chemistry principles in synthetic workflows.
Looking ahead, the versatility of CAS No. 2171873-33-7 positions it as a key player in emerging areas like peptide-drug conjugates (PDCs) and macrocyclic peptide scaffolds. Its unique combination of Fmoc protection and difluorination addresses two major contemporary needs in medicinal chemistry: synthetic convenience and enhanced molecular properties. As peptide therapeutics continue to break new ground in treating metabolic disorders, oncology, and infectious diseases, demand for high-quality derivatives like this compound is expected to grow substantially in both academic and industrial research settings.
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